molecular formula C26H23N3O5S B499966 METHYL 2-({[(2-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-OXO-3-PHENYL-3,4-DIHYDROQUINAZOLINE-7-CARBOXYLATE

METHYL 2-({[(2-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-OXO-3-PHENYL-3,4-DIHYDROQUINAZOLINE-7-CARBOXYLATE

Cat. No.: B499966
M. Wt: 489.5g/mol
InChI Key: DSHIKILYXYVBHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 2-({[(2-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-OXO-3-PHENYL-3,4-DIHYDROQUINAZOLINE-7-CARBOXYLATE is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core, a phenyl group, and various functional groups such as carbamoyl, ethoxy, and sulfanyl groups. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-({[(2-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-OXO-3-PHENYL-3,4-DIHYDROQUINAZOLINE-7-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts and reagents to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-({[(2-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-OXO-3-PHENYL-3,4-DIHYDROQUINAZOLINE-7-CARBOXYLATE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

METHYL 2-({[(2-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-OXO-3-PHENYL-3,4-DIHYDROQUINAZOLINE-7-CARBOXYLATE has various scientific research applications, including:

Mechanism of Action

The mechanism of action of METHYL 2-({[(2-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-OXO-3-PHENYL-3,4-DIHYDROQUINAZOLINE-7-CARBOXYLATE involves its interaction with specific molecular targets in cells. These targets may include enzymes, receptors, and nucleic acids. The compound can inhibit enzyme activity, block receptor binding, or interfere with DNA replication and transcription pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-({[(2-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-OXO-3-PHENYL-3,4-DIHYDROQUINAZOLINE-7-CARBOXYLATE is unique due to its specific combination of functional groups and its quinazoline core. This structure imparts distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C26H23N3O5S

Molecular Weight

489.5g/mol

IUPAC Name

methyl 2-[2-(2-ethoxyanilino)-2-oxoethyl]sulfanyl-4-oxo-3-phenylquinazoline-7-carboxylate

InChI

InChI=1S/C26H23N3O5S/c1-3-34-22-12-8-7-11-20(22)27-23(30)16-35-26-28-21-15-17(25(32)33-2)13-14-19(21)24(31)29(26)18-9-5-4-6-10-18/h4-15H,3,16H2,1-2H3,(H,27,30)

InChI Key

DSHIKILYXYVBHS-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(C=CC(=C3)C(=O)OC)C(=O)N2C4=CC=CC=C4

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(C=CC(=C3)C(=O)OC)C(=O)N2C4=CC=CC=C4

Origin of Product

United States

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